(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-2-[(2-methoxyphenyl)formamido]-N-[3-(morpholin-4-YL)propyl]prop-2-enamide
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Overview
Description
(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-2-[(2-methoxyphenyl)formamido]-N-[3-(morpholin-4-YL)propyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a dimethylsulfamoyl group, a methoxyphenyl group, and a morpholinylpropyl chain. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-2-[(2-methoxyphenyl)formamido]-N-[3-(morpholin-4-YL)propyl]prop-2-enamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indole ring, followed by the introduction of the dimethylsulfamoyl group. Subsequent steps involve the formation of the methoxyphenylformamido moiety and the attachment of the morpholinylpropyl chain. Each step requires precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-2-[(2-methoxyphenyl)formamido]-N-[3-(morpholin-4-YL)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving indole derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-2-[(2-methoxyphenyl)formamido]-N-[3-(morpholin-4-YL)propyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and molecules with sulfonamide or morpholine groups. Examples include:
Indomethacin: An indole derivative with anti-inflammatory properties.
Sulfanilamide: A sulfonamide antibiotic.
Morpholine: A simple heterocyclic compound used in various chemical applications.
Uniqueness
What sets (2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-2-[(2-methoxyphenyl)formamido]-N-[3-(morpholin-4-YL)propyl]prop-2-enamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new scientific frontiers.
Properties
Molecular Formula |
C28H35N5O6S |
---|---|
Molecular Weight |
569.7 g/mol |
IUPAC Name |
N-[(Z)-1-[1-(dimethylsulfamoyl)indol-3-yl]-3-(3-morpholin-4-ylpropylamino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C28H35N5O6S/c1-31(2)40(36,37)33-20-21(22-9-4-6-11-25(22)33)19-24(30-27(34)23-10-5-7-12-26(23)38-3)28(35)29-13-8-14-32-15-17-39-18-16-32/h4-7,9-12,19-20H,8,13-18H2,1-3H3,(H,29,35)(H,30,34)/b24-19- |
InChI Key |
ZLGQREFZCHZVQX-CLCOLTQESA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCCN3CCOCC3)\NC(=O)C4=CC=CC=C4OC |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)C=C(C(=O)NCCCN3CCOCC3)NC(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
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